molecular formula C13H13ClN4O2 B7529060 4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine

4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine

Cat. No. B7529060
M. Wt: 292.72 g/mol
InChI Key: NOKCBKHKJABBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine is a chemical compound that has been used in scientific research for various purposes. It is also known as AG-024322 and is classified as a tyrosine kinase inhibitor. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine involves the inhibition of tyrosine kinases. This compound binds to the ATP-binding site of these enzymes, preventing them from phosphorylating their target proteins. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of tumor growth and progression.
Biochemical and Physiological Effects
4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine has been shown to have several biochemical and physiological effects. In addition to its inhibition of tyrosine kinases, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine in lab experiments is its specificity for tyrosine kinases. This allows for targeted inhibition of these enzymes, minimizing off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving 4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine. One direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to explore its potential applications in other fields, such as neurodegenerative diseases or inflammation.

Synthesis Methods

The synthesis of 4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine involves several steps. The starting materials are 4-chloropyrimidine-2,6-diamine and 1-(1,3-benzodioxol-5-yl)ethanone. The reaction between these two compounds is catalyzed by a base, such as potassium carbonate, in the presence of a solvent, such as dimethylformamide. The resulting product is then treated with a chlorinating agent, such as thionyl chloride, to obtain the final compound.

Scientific Research Applications

4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine has been used in various scientific research applications. One of its main uses is as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. Inhibition of these enzymes can lead to the suppression of tumor growth and progression.

properties

IUPAC Name

4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-7(16-12-5-11(14)17-13(15)18-12)8-2-3-9-10(4-8)20-6-19-9/h2-5,7H,6H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKCBKHKJABBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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